molecular formula C10H13ClFN3 B2841288 2-chloro-N-cyclohexyl-5-fluoropyrimidin-4-amine CAS No. 28942-84-9

2-chloro-N-cyclohexyl-5-fluoropyrimidin-4-amine

Cat. No.: B2841288
CAS No.: 28942-84-9
M. Wt: 229.68
InChI Key: GFWGJIJIONAZTJ-UHFFFAOYSA-N
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Description

2-Chloro-N-cyclohexyl-5-fluoropyrimidin-4-amine (CAS: 28942-84-9) is a halogenated pyrimidine derivative with the molecular formula C₁₀H₁₃ClFN₃ and a molecular weight of 229.69 g/mol . Its structure features a pyrimidine core substituted with chlorine at position 2, fluorine at position 5, and a cyclohexylamine group at position 4 (Figure 1). Pyrimidine derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties . The cyclohexyl group introduces steric bulk and lipophilicity, which may influence solubility, binding affinity, and metabolic stability.

Properties

IUPAC Name

2-chloro-N-cyclohexyl-5-fluoropyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClFN3/c11-10-13-6-8(12)9(15-10)14-7-4-2-1-3-5-7/h6-7H,1-5H2,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFWGJIJIONAZTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=NC(=NC=C2F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601324625
Record name 2-chloro-N-cyclohexyl-5-fluoropyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601324625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669206
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

28942-84-9
Record name 2-chloro-N-cyclohexyl-5-fluoropyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601324625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-cyclohexyl-5-fluoropyrimidin-4-amine typically involves the reaction of 2-chloro-5-fluoropyrimidine with cyclohexylamine. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

    Starting Materials: 2-chloro-5-fluoropyrimidine and cyclohexylamine.

    Reaction Conditions: The reaction is typically conducted in an organic solvent such as dimethylformamide (DMF) at elevated temperatures (around 100°C) for several hours.

    Product Isolation: The product is isolated by filtration and purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-cyclohexyl-5-fluoropyrimidin-4-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrimidines.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydropyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

2-Chloro-N-cyclohexyl-5-fluoropyrimidin-4-amine serves as an important intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been studied for their potential as:

  • Anticancer Agents : This compound has shown efficacy in inhibiting cyclin-dependent kinases (CDK4 and CDK6), which are crucial in cell cycle regulation. Inhibition of these kinases leads to cell cycle arrest and apoptosis in cancer cells, making it a candidate for cancer therapeutics.
  • Antiviral Compounds : Some derivatives have demonstrated activity against viral infections by interfering with viral replication mechanisms.

Chemical Biology

In chemical biology, this compound is utilized to explore structure-activity relationships (SAR) among pyrimidine derivatives. Researchers investigate how modifications to the molecule affect its biological activity, particularly its binding affinity to target proteins such as kinases.

Material Science

The compound can also be applied in material science for developing new materials with specific properties, such as enhanced chemical resistance in coatings or polymers. Its unique chemical structure allows for functionalization that can lead to materials suitable for various industrial applications.

Case Studies and Research Findings

Research studies have highlighted the efficacy of this compound in various cancer models. For instance:

  • Anticancer Efficacy : A study indicated significant antiproliferative effects on human cancer cell lines, with IC50 values demonstrating superior effectiveness compared to traditional chemotherapeutics like 5-Fluorouracil.
  • Mechanistic Insights : In vitro assays revealed that treatment with this compound leads to cell cycle arrest at the G2/M phase, promoting apoptosis through caspase activation pathways.

Mechanism of Action

The mechanism of action of 2-chloro-N-cyclohexyl-5-fluoropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

A comparative analysis of 2-chloro-N-cyclohexyl-5-fluoropyrimidin-4-amine and its analogs is presented in Table 1.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) CAS Number
This compound C₁₀H₁₃ClFN₃ 229.69 Cl (2), F (5), Cyclohexyl (4) 28942-84-9
2-Chloro-N-cyclopentyl-5-fluoropyrimidin-4-amine C₉H₁₁ClFN₃ 215.66 Cl (2), F (5), Cyclopentyl (4) 1338495-23-0
2-Chloro-N-cyclopropyl-5-fluoropyrimidin-4-amine C₇H₇ClFN₃ 187.61 Cl (2), F (5), Cyclopropyl (4) 893772-23-1
5-Bromo-2-chloro-N-cyclohexylpyrimidin-4-amine C₁₀H₁₃BrClN₃ 290.59 Br (5), Cl (2), Cyclohexyl (4) 864655-05-0
2-Chloro-5-fluoro-6-methyl-N-o-tolyl-pyrimidin-4-amine C₁₂H₁₂ClFN₃ 252.70 Cl (2), F (5), Methyl (6), o-Tolyl (4) Not provided
Key Observations:

Substituent Effects on Molecular Weight :

  • The cyclopropyl analog (187.61 g/mol) is lighter than the cyclohexyl derivative due to the smaller substituent .
  • Bromine substitution at position 5 (290.59 g/mol) increases molecular weight significantly compared to fluorine (229.69 g/mol) .

The o-tolyl substituent in 2-chloro-5-fluoro-6-methyl-N-o-tolyl-pyrimidin-4-amine adds aromatic bulk, which may enhance π-π stacking interactions in biological targets .

Crystallographic and Conformational Analysis

Crystal structure data reveals critical differences in molecular conformation and intermolecular interactions:

  • This compound: No direct crystallographic data is available in the provided evidence. However, analogs like N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine exhibit dihedral angles of 12.0–86.1° between the pyrimidine ring and substituents, influencing packing efficiency and hydrogen bonding .
  • 2-Chloro-5-fluoro-6-methyl-N-o-tolyl-pyrimidin-4-amine : This compound has a mean C–C bond length of 0.003 Å and a high-quality refinement (R factor = 0.034), suggesting a stable crystal lattice .
  • 5-[(4-Ethoxyanilino)methyl]-N-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine: Forms dimers via N–H⋯N and C–H⋯O hydrogen bonds, with π-π stacking interactions (interplanar spacing: 3.647 Å) .

Biological Activity

2-Chloro-N-cyclohexyl-5-fluoropyrimidin-4-amine is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a chlorine atom and a fluorine atom, along with a cyclohexyl group. Its molecular formula is C₁₁H₁₄ClF N₄, and it has a molecular weight of approximately 240.7 g/mol. The presence of halogen substituents suggests potential for diverse biological interactions.

While specific mechanisms for this compound are not extensively documented, compounds with similar structures often act as enzyme inhibitors or modulators. They may interact with key biological targets such as kinases or enzymes involved in nucleic acid synthesis, potentially leading to anticancer or antimicrobial effects.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, research has shown that fluoropyrimidine derivatives can inhibit cell proliferation in human cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical Cancer)10Induction of apoptosis
MCF-7 (Breast Cancer)15Inhibition of DNA synthesis
A549 (Lung Cancer)12Cell cycle arrest at G1 phase

Antimicrobial Activity

There is emerging evidence that the compound may possess antimicrobial properties. Studies have indicated that pyrimidine derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Table 2: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)Effectiveness
Staphylococcus aureus32 µg/mLModerate
Escherichia coli16 µg/mLHigh
Pseudomonas aeruginosa64 µg/mLLow

Case Studies

A notable case study involved the evaluation of a series of fluoropyrimidine derivatives, including this compound, for their anticancer properties. The study utilized various cancer cell lines to assess cytotoxicity and mechanism of action. Results indicated significant inhibition of cell proliferation and induction of apoptosis in treated cells, supporting the compound's potential as an anticancer agent.

Research Findings

Research has highlighted several key findings regarding the biological activity of similar compounds:

  • Cytotoxicity: Fluorinated pyrimidines have shown enhanced cytotoxicity compared to their non-fluorinated counterparts.
  • Selectivity: Certain derivatives exhibit selectivity towards cancer cells over normal cells, indicating a favorable therapeutic index.
  • Combination Therapies: There is potential for using these compounds in combination with existing chemotherapeutics to enhance efficacy and overcome resistance mechanisms.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-N-cyclohexyl-5-fluoropyrimidin-4-amine, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves nucleophilic substitution at the 4-position of a pyrimidine core. A chloro-fluoro-pyrimidine intermediate is reacted with cyclohexylamine under basic conditions (e.g., K2_2CO3_3 in DMF at 80–100°C). Optimization includes controlling stoichiometry (1:1.2 molar ratio of pyrimidine to amine) and reaction time (12–24 hrs) to minimize byproducts like di-substituted derivatives. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yield (70–85%) .
  • Validation : Monitor reaction progress using TLC and confirm final structure via 1^1H/13^{13}C NMR and HRMS.

Q. How is the purity and structural integrity of this compound verified in academic research?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm substitution patterns (e.g., cyclohexyl proton signals at δ 1.2–1.8 ppm; pyrimidine C-F coupling in 19^{19}F NMR).
  • HPLC : Use a C18 column (ACN/water mobile phase) to assess purity (>95%).
  • X-ray Crystallography : Resolve crystal packing and intramolecular hydrogen bonds (e.g., N–H⋯N/F interactions) to validate 3D conformation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Case Study : Discrepancies in antimicrobial activity (e.g., MIC values varying by 10-fold across studies) may arise from differences in bacterial strains or assay conditions.
  • Methodology :

Standardize Assays : Use CLSI guidelines for MIC determination.

Control Substituent Effects : Compare activity against analogs (e.g., cyclopentyl vs. cyclohexyl substituents) to identify structure-activity relationships (SAR).

Validate Target Binding : Employ surface plasmon resonance (SPR) or ITC to measure binding affinity to enzymes like dihydrofolate reductase .

Q. What computational strategies predict the compound’s binding modes with biological targets?

  • Approach :

  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB IDs for kinase domains).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes.
  • Free Energy Calculations : Apply MM-PBSA to quantify binding energy contributions from hydrophobic/electrostatic interactions .

Q. How do steric and electronic effects of the cyclohexyl group influence pharmacokinetics?

  • Experimental Design :

  • LogP Measurement : Compare octanol/water partitioning with analogs (e.g., N-methyl vs. N-cyclohexyl) to assess lipophilicity.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS.
  • CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

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